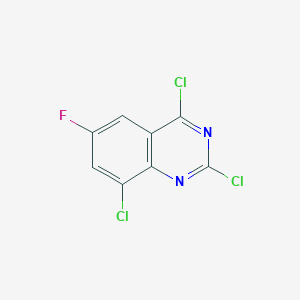
2,4,8-Trichloro-6-fluoroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,8-Trichloro-6-fluoroquinazoline is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to a quinazoline ring. Quinazolines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trichloro-6-fluoroquinazoline typically involves the chlorination and fluorination of quinazoline derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with a quinazoline derivative, such as 2,4-dichloroquinazoline.
Chlorination: The 2,4-dichloroquinazoline is further chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the third chlorine atom at the 8-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often used in pharmaceutical synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be obtained.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the quinazoline ring, potentially leading to dihydroquinazolines.
科学研究应用
2,4,8-Trichloro-6-fluoroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,4,8-Trichloro-6-fluoroquinazoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
相似化合物的比较
2,4,6-Trichloroquinazoline: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
2,4-Dichloro-6-fluoroquinazoline: Contains fewer chlorine atoms, potentially altering its properties.
8-Fluoroquinazoline: Missing the chlorine atoms, which can significantly change its interaction with biological targets.
Uniqueness: 2,4,8-Trichloro-6-fluoroquinazoline is unique due to the specific arrangement of chlorine and fluorine atoms on the quinazoline ring. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2,4,8-trichloro-6-fluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3FN2/c9-5-2-3(12)1-4-6(5)13-8(11)14-7(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXPSTHBMYWYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














